molecular formula C18H19N5OS B2812550 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 873856-81-6

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2812550
CAS No.: 873856-81-6
M. Wt: 353.44
InChI Key: RQFYYXZPAAGEQV-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone is a chemical compound offered for research and development purposes. It features a benzothiazole core, a structural motif extensively documented in scientific literature for its diverse biological activities and significance in medicinal chemistry research . The integration of this core with a pyrazine and a 4-ethylpiperazine methanone group creates a unique molecular architecture. This specific scaffold is of high interest in early-stage drug discovery, particularly for investigating new anti-infective agents. Compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure have been identified as promising anti-mycobacterial chemotypes in preclinical research, showing potent activity against Mycobacterium tuberculosis H37Rv strain . The benzo[d]thiazole pharmacophore is recognized as a privileged structure in drug discovery due to its broad pharmacological profile, which includes potential antimicrobial and anticancer properties, making it a valuable template for designing novel bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and analyses to fully characterize the compound for their specific investigations.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-22-9-11-23(12-10-22)18(24)16-15(19-7-8-20-16)17-21-13-5-3-4-6-14(13)25-17/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFYYXZPAAGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d]thiazole core, which is then coupled with a pyrazine derivativeThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole and pyrazine moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Compound 5l () uses a flexible pentyl chain, enabling bivalent interactions but reducing metabolic stability .

Substituent Effects :

  • 4-Ethylpiperazine (target compound) vs. 4-methylpiperazine (4g): Ethyl groups may improve lipophilicity and bioavailability compared to methyl .
  • 3-Methylpiperazine (4h) exhibits a higher melting point (161°C), suggesting stronger crystalline packing due to stereochemical constraints .

Synthetic Yields :

  • Yields for piperazine-linked benzothiazoles range widely (28.1%–76.4%), influenced by steric hindrance and purification methods (e.g., column chromatography vs. precipitation) .

Pharmacological Potential (Inferred from Analogs)

While direct biological data for the target compound are unavailable, structurally related derivatives exhibit multitarget activity:

  • Antitumor activity : Pyrazoline-benzothiazole hybrids () demonstrate cytotoxicity via intercalation or kinase inhibition, a mechanism possibly shared by the pyrazine-containing target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles
Property Target Compound (Inferred) Compound 4f () Compound 5l ()
Molecular Weight ~380–400 g/mol 487.6 g/mol 514.6 g/mol
LogP (Predicted) ~2.5–3.5 ~3.8 ~4.2
Solubility Moderate (pyrazine enhances) Low (lipophilic linkers) Very low (oil)
Melting Point Likely 100–150°C 114.6–114.9°C N/A

Q & A

Q. What are the optimized synthetic routes for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of benzo[d]thiazole-2-carboxylic acid derivatives with pyrazine intermediates.
  • Step 2 : Coupling with 4-ethylpiperazine via carbodiimide-mediated amide bond formation.
    Key optimization factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
  • Catalysts : Palladium or copper catalysts improve cross-coupling efficiency in heterocycle formation .
    Data Table :
ParameterOptimal RangeImpact on Yield
SolventDMF/DMSOIncreases solubility by 30–40%
Temperature60–80°CReduces byproducts by 25%
Catalyst Loading5–10 mol%Improves coupling efficiency by 50%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns protons and carbons in the benzo[d]thiazole (δ 7.2–8.5 ppm) and pyrazine (δ 8.1–8.9 ppm) moieties. The 4-ethylpiperazine N-CH₂ peaks appear at δ 2.5–3.0 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 408.54 for C₂₁H₂₀N₄OS₂) with <2 ppm error .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-S bonds at 600–700 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-ethylpiperazine moiety in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-ethyl group with methyl, isopropyl, or aryl groups to assess steric/electronic effects .
  • Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity changes. For example:
    Data Table : SAR of Piperazine Derivatives
SubstituentTarget (IC₅₀, μM)LogP
4-Ethyl0.12 (Kinase X)2.8
4-Methyl0.452.4
4-Phenyl1.203.6
  • Computational Modeling : Docking simulations (e.g., AutoDock) predict interactions between the ethyl group and hydrophobic pockets in target proteins .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus) or inflammatory markers (TNF-α vs. IL-6) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes; poor stability may explain inconsistent in vivo results .
  • Dose-Response Analysis : Use Hill plots to differentiate true activity from assay noise. For example:
    Data Table : Bioactivity Variability
StudyActivity (MIC, μg/mL)Assay Condition
Study A1.2 (Antimicrobial)pH 7.4, 37°C
Study B>10 (Inactive)pH 6.0, 25°C

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled water to track carbonyl oxygen sources in amide bond formation .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., intermediate imine formation) .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways in heterocycle synthesis .

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